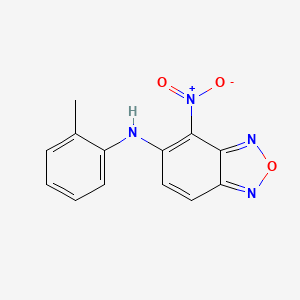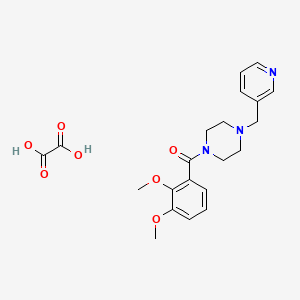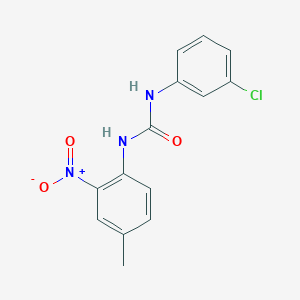![molecular formula C23H17N3O2S B5225834 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5225834.png)
2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the class of thiadiazoles and chromones. This compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The anti-inflammatory and antioxidant properties of this compound are believed to be mediated through the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress angiogenesis. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, reduce inflammation, and improve antioxidant status.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one in lab experiments include its potent anticancer, anti-inflammatory, and antioxidant properties, as well as its relatively straightforward synthesis method. However, there are also some limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, inflammation, and oxidative stress-related diseases. Another direction is to explore the structure-activity relationship of this compound to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one involves the reaction of 4-ethylphenylhydrazine with 2-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromen-3-one in the presence of sulfuric acid. The resulting product is then treated with thiosemicarbazide and sodium hydroxide to yield the final compound. The synthesis of this compound has been reported in several research articles and is considered to be a straightforward process.
Wissenschaftliche Forschungsanwendungen
2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one has been found to possess various biological activities that make it a potential candidate for scientific research. One of the main applications of this compound is in the field of cancer research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-2-14-7-10-16(11-8-14)24-23-26-25-21(29-23)19-13-18-17-6-4-3-5-15(17)9-12-20(18)28-22(19)27/h3-13H,2H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZFAWDMHIPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5225753.png)

![(3aS*,5S*,9aS*)-5-(2-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5225773.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5225785.png)
![3-(2-fluorophenyl)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5225793.png)
![(3aS*,5S*,9aS*)-5-[4-(4-hydroxy-1-butyn-1-yl)phenyl]-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5225801.png)


![N~1~-ethyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225849.png)


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]cyclopentanamine](/img/structure/B5225866.png)

